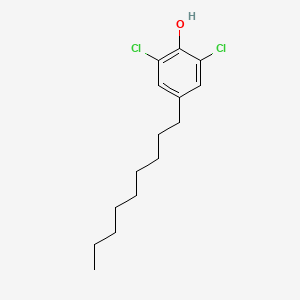

Phenol, 2,6-dichloro-4-nonyl-

Description

Structure

3D Structure

Properties

CAS No. |

102127-41-3 |

|---|---|

Molecular Formula |

C15H22Cl2O |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

2,6-dichloro-4-nonylphenol |

InChI |

InChI=1S/C15H22Cl2O/c1-2-3-4-5-6-7-8-9-12-10-13(16)15(18)14(17)11-12/h10-11,18H,2-9H2,1H3 |

InChI Key |

YBIUWKDQETUHCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenol, 2,6 Dichloro 4 Nonyl

Strategic Approaches to Regioselective Dichlorination of Phenolic Rings

The critical step in synthesizing the target compound is the controlled dichlorination at the 2 and 6 positions of the phenolic ring, which is already substituted with a nonyl group at the para-position. The hydroxyl (-OH) and alkyl (-C9H19) groups are both ortho-, para-directing electrophilic substitution activators. With the para-position occupied by the nonyl chain, chlorination is directed to the two ortho-positions.

Several methods have been established for the dichlorination of phenols, which are applicable to a 4-alkylphenol substrate. orgsyn.orgchemicalbook.com These strategies include:

Direct Chlorination with Chlorine Gas : This method involves bubbling chlorine gas through a solution of the phenol (B47542) in the presence of a catalyst. chemicalbook.com

Decarboxylation of a Dichlorinated Salicylic Acid Analog : Another route involves the synthesis of 3,5-dichloro-4-hydroxybenzoic acid, which is then heated in a high-boiling solvent like quinoline (B57606) or dimethylaniline to induce decarboxylation, yielding 2,6-dichlorophenol (B41786). orgsyn.orgchemicalbook.com While shown for producing the parent dichlorophenol, this pathway could be adapted for a 4-nonyl substituted precursor.

Decomposition of a Diazonium Salt : The diazotate of 2,6-dichloro-4-aminophenol can be decomposed to yield 2,6-dichlorophenol, a principle that could be applied to a 4-nonyl analog. orgsyn.orgchemicalbook.com

The selection of the chlorinating agent and reaction conditions is crucial to prevent the formation of over-chlorinated products, such as 2,4,6-trichlorophenol (B30397), which can occur if the para-position is not effectively blocked or if the reaction is not carefully controlled. chemicalbook.com

Nonyl Chain Introduction and Functionalization Techniques in Phenol Synthesis

The introduction of the C9 alkyl chain at the para-position of the phenol ring is typically achieved through a Friedel-Crafts alkylation reaction. The industrial process for manufacturing alkylphenols like 4-nonylphenol (B119669) serves as a foundational method. aloki.hu

The process involves reacting phenol with a nonene isomer, typically a branched propylene (B89431) trimer, in an alkylation reactor. aloki.hu The reaction is catalyzed by an acidic catalyst. aloki.hu

Key aspects of the nonyl chain introduction include:

Alkene Source : A mixture of branched nonene isomers is commonly used, leading to the final product being a complex mixture of isomers with different branching in the nonyl chain. aloki.hu

Catalyst : Acidic ion-exchange resins are frequently employed as catalysts. aloki.hu

Reaction Product : The alkylation predominantly yields the para-substituted product (4-nonylphenol) due to steric hindrance at the ortho-positions. aloki.hu Minor amounts of the ortho-substituted isomer (2-nonylphenol) may also be formed. aloki.hu

This initial alkylation step produces the direct precursor, 4-nonylphenol, which is then subjected to dichlorination as described in the previous section.

Catalytic Systems and Reaction Mechanisms in Dichloro-nonylphenol Synthesis

The mechanism for dichlorination is an electrophilic aromatic substitution. The catalyst enhances the electrophilicity of the chlorine, facilitating its attack on the electron-rich phenol ring at the positions activated by the hydroxyl and nonyl groups.

Below is a table summarizing catalytic systems used in the relevant reaction steps.

| Reaction Step | Catalyst System | Reactants | Primary Product |

| Alkylation | Acidic Ion-Exchange Resin | Phenol, Propylene Trimer (Nonene) | 4-Nonylphenol |

| Dichlorination | Iron(III) chloride, Diphenyl sulfide, Boric acid | o-Chlorophenol, Chlorine | 2,6-Dichlorophenol, 2,4-Dichlorophenol (B122985) |

| Dichlorination | Nitrobenzene, Fuming Sulfuric Acid | Phenol, Chlorine Gas | 2,6-Dichlorophenol |

| Dichlorination | Decarboxylation in Dimethylaniline | 3,5-dichloro-4-hydroxybenzoic acid | 2,6-Dichlorophenol |

Data compiled from multiple sources. orgsyn.orgchemicalbook.comaloki.hu

Derivatization Strategies for Phenol, 2,6-dichloro-4-nonyl- in Analytical and Mechanistic Studies

Due to the polar nature of the phenolic hydroxyl group, direct analysis of Phenol, 2,6-dichloro-4-nonyl- by techniques like gas chromatography (GC) is challenging. The polarity can lead to poor peak shape and adsorption within the GC system. gcms.cz Derivatization is a common strategy to overcome these issues by converting the polar hydroxyl group into a less polar, more volatile functional group. phenomenex.bloggreyhoundchrom.com

Silylation is the most prevalent derivatization technique for phenols. phenomenex.blog This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which reduces polarity and intermolecular hydrogen bonding, thereby increasing the compound's volatility. gcms.czphenomenex.blog

Several silylating reagents are available, each with specific reactivities. A fast method involves using bis(trimethylsilyl)trifluoroacetamide (BSTFA) in an acetone (B3395972) solvent, which can complete the reaction quantitatively at room temperature in under 15 seconds. nih.gov For more sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) is often added to the silylating reagent to enhance reactivity. researchgate.net

The table below outlines common silylating reagents and their typical reaction conditions for derivatizing phenols.

| Silylating Reagent | Abbreviation | Typical Conditions | Notes |

| bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used with 1% TMCS as a catalyst; heating at 60°C for up to 2 hours may be required. researchgate.net | A powerful silylating agent suitable for a wide range of compounds, including phenols. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Used for creating TMS derivatives. | |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms a more stable tert-butyldimethylsilyl (TBDMS) derivative. | TBDMS derivatives are less susceptible to hydrolysis than TMS derivatives. dphen1.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A strong silylating agent. | |

| Trimethylchlorosilane | TMCS | Primarily used as a catalyst with other silylating agents. researchgate.net |

Data compiled from multiple sources. nih.govresearchgate.netdphen1.comthescipub.com

Beyond silylation, other chemical modifications can be employed for analytical purposes or to create research probes.

Acylation is another major derivatization technique where an acyl group is introduced, converting the phenol into an ester. libretexts.org This also serves to increase volatility and reduce polarity. libretexts.org Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org A method for the determination of chlorophenols and alkylphenols involves solid-phase extraction followed by in-column derivatization with acetic anhydride (B1165640). researchgate.net

Common acylating reagents include:

Acetic Anhydride (AA) researchgate.net

Trifluoroacetic Anhydride (TFAA) libretexts.org

Pentafluoropropionic Anhydride (PFPA) libretexts.org

N-methylbistrifluoroacetamide (MBTFA) libretexts.org

Derivatization with fluorinated acyl groups is particularly advantageous as it enhances the sensitivity of detection using an electron capture (EC) detector in gas chromatography. libretexts.org These modifications provide robust alternatives for the analysis and study of Phenol, 2,6-dichloro-4-nonyl-.

Environmental Dynamics and Biogeochemical Transformations of Phenol, 2,6 Dichloro 4 Nonyl

Occurrence and Environmental Distribution of Dichloro-nonylphenols in Aquatic and Terrestrial Systems

Phenol (B47542), 2,6-dichloro-4-nonyl- and other dichloro-nonylphenols are environmental contaminants that can be found in various environmental compartments. Their presence is often linked to the degradation of nonylphenol polyethoxylates (NPEOs), which are widely used as surfactants in industrial and domestic products. researchgate.netcore.ac.uk

In aquatic environments, these compounds are detected in surface waters, sediments, and even in aquatic organisms. researchgate.netnih.govresearchgate.netnih.gov Due to their chemical properties, they tend to adsorb to sediments, leading to higher concentrations in sediment compared to the overlying water column. core.ac.uknih.gov For instance, nonylphenols (NPs), the parent compounds of dichloro-nonylphenols, have been found in river sediments at varying concentrations globally. nih.gov The distribution in aquatic systems is influenced by factors such as water flow, sediment composition, and proximity to pollution sources like wastewater treatment plant effluents and industrial discharges. researchgate.netacs.org

The occurrence of these compounds is not limited to aquatic systems. They can be introduced into terrestrial environments through various pathways, including the application of sewage sludge as fertilizer and irrigation with contaminated wastewater. nih.gov Once in the soil, their persistence and mobility are governed by soil properties, such as organic matter content and pH, as well as environmental conditions. nih.gov

Bioaccumulation in aquatic organisms is a significant concern. researchgate.netresearchgate.net Studies have shown that nonylphenols can accumulate in fish tissues, with concentrations in the liver often being higher than in muscle tissue. researchgate.netnih.gov This accumulation can lead to the transfer of these compounds through the food chain. researchgate.net

The following table summarizes the occurrence of related nonylphenol compounds in different environmental matrices, providing context for the potential distribution of dichloro-nonylphenols.

| Environmental Matrix | Compound Group | Reported Concentration Ranges | Geographic Locations |

| Surface Water | Nonylphenols (NP) | ng/L to µg/L | Worldwide, with higher levels in Asia compared to Europe. nih.gov |

| Sediment | Nonylphenols (NP) | µg/kg | Higher than in surface water, found in various river systems. core.ac.uknih.gov |

| Fish Tissues (Liver) | Nonylphenols (NP) | 57 to 519 µg/kg ww | Baltic Sea, Masurian Lake District. researchgate.netnih.gov |

| Fish Tissues (Muscle) | Nonylphenols (NP) | 14.2 to 28.2 µg/kg ww | Baltic Sea. nih.gov |

Abiotic Degradation Pathways of Phenol, 2,6-dichloro-4-nonyl-

Phenol, 2,6-dichloro-4-nonyl- can undergo transformation in the environment through the action of light (photolysis) and high-energy radiation (radiolysis).

Photolytic Transformations:

The photolytic degradation of dichlorophenols, such as 2,6-dichlorophenol (B41786), can be initiated by UV irradiation. nih.gov This process can lead to oxidation, nitrosation, and nitration in the presence of nitrates. nih.gov The direct photolysis of dichlorophenols is more efficient for their corresponding phenolate (B1203915) anions. nih.gov The degradation pathways can involve dechlorination or ring contraction, depending on the specific compound and conditions. nih.gov The presence of other substances in the water, such as hydrogen peroxide (H₂O₂), can enhance the photodegradation process through the generation of highly reactive hydroxyl radicals. epa.govresearchgate.net Studies on similar compounds like 2,4-dichlorophenol (B122985) have shown that UV/H₂O₂ processes are more effective in degrading the parent compound and reducing total organic carbon than UV photolysis alone. researchgate.net

Radiolytic Transformations:

Radiolysis, which involves the use of ionizing radiation like gamma rays or electron beams, is another abiotic process that can degrade chlorinated phenols. doi.org The primary reactive species formed during water radiolysis are the hydroxyl radical (•OH), a powerful oxidant, and the hydrated electron (eₐq⁻) and hydrogen atom (•H), which are strong reductants. doi.org These reactive species can effectively break down persistent organic pollutants. researchgate.net The degradation of chlorinated phenols through radiolysis can occur via both oxidative and reductive pathways, leading to the cleavage of the aromatic ring and dechlorination. doi.org

The following table summarizes key findings from studies on the photolytic and radiolytic degradation of related chlorinated phenols.

| Degradation Process | Compound Studied | Key Findings |

| UV Photolysis | 2,6-Dichlorophenol | Undergoes oxidation, nitrosation, and nitration in the presence of nitrate. nih.gov |

| UV/H₂O₂ Oxidation | 2,4-Dichlorophenol | More effective than UV photolysis alone for degradation and mineralization. researchgate.net |

| Radiolysis (Gamma) | Chlorinated Phenols | Degradation occurs through reactions with •OH, eₐq⁻, and •H radicals. doi.org |

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, hydrolysis can be a significant degradation pathway in aquatic environments. ecetoc.org The rate of hydrolysis is often dependent on pH, being catalyzed by either hydrogen ions (acid-catalyzed) or hydroxide (B78521) ions (base-catalyzed). ecetoc.org

However, phenolic compounds, including chlorinated phenols, are generally considered to be hydrolytically stable under typical environmental pH conditions. The carbon-chlorine bond on an aromatic ring is strong and not easily broken by hydrolysis. Similarly, the phenolic hydroxyl group is also stable.

The oxidative decomposition of Phenol, 2,6-dichloro-4-nonyl- can occur through various chemical processes, often involving highly reactive oxygen species. These processes are crucial for the transformation of this compound in both natural and engineered systems.

One important oxidative pathway involves the reaction with hydroxyl radicals (•OH), which are powerful, non-selective oxidants. epa.govnih.gov Hydroxyl radicals can be generated through advanced oxidation processes (AOPs) like UV/H₂O₂ and the Fenton reaction (Fe²⁺/H₂O₂). epa.govnoaa.gov The reaction of •OH with chlorophenols can lead to the hydroxylation of the aromatic ring, followed by ring cleavage and the formation of various intermediates, including other chlorinated phenols, benzoquinones, and eventually smaller organic acids. nih.govsemanticscholar.org

For instance, the oxidation of 2-chlorophenol (B165306) can yield products like 4,6-dichlorodibenzofuran (B14162020) and dibenzo-p-dioxin (B167043) at high temperatures. nih.gov The chlorination process itself, used in water treatment, can lead to the formation of chlorinated and non-chlorinated ring cleavage products. nih.gov Studies on 2,4,6-trichlorophenol (B30397) have shown the formation of 2,6-dichlorobenzoquinone as a product of chlorination. nih.gov

Another oxidant that can play a role in the decomposition of nonylphenols is ferrate(VI) (FeO₄²⁻), a strong oxidizing agent that can effectively degrade these compounds over a range of pH values. researchgate.net

The table below presents examples of oxidative decomposition products from related phenolic compounds.

| Parent Compound | Oxidative Process | Key Products |

| 2-Chlorophenol | Homogeneous gas-phase oxidation | 4,6-Dichlorodibenzofuran, Dibenzo-p-dioxin, Naphthalene. nih.gov |

| 2,4-Dichlorophenol | ZnO-assisted photodegradation | Benzoquinone, 2-Chlorohydroquinone, 4-Chlorophenol, Phenol. semanticscholar.org |

| 2,4,6-Trichlorophenol | Chlorination | 2,6-Dichlorobenzoquinone, Chloroform, Chlorinated organic acids. nih.gov |

| Nonylphenol | Ferrate(VI) oxidation | Various degradation products (specifics not detailed in the provided abstract). researchgate.net |

Microbial Biotransformation and Biodegradation of Dichloro-nonylphenols

Microbial activity is a key factor in the environmental fate of dichloro-nonylphenols. amu.edu.plresearchgate.net Various microorganisms, including bacteria and fungi, have demonstrated the ability to transform and degrade these compounds. nih.govamu.edu.plnih.gov Biodegradation can lead to the reduction of toxicity and the eventual mineralization of the compound to carbon dioxide and water. nih.govnih.gov

Under aerobic conditions, the biodegradation of nonylphenols has been frequently observed. core.ac.uk The rate of degradation can be influenced by several factors, such as the initial concentration of the pollutant, temperature, pH, and the presence of other nutrients. nih.gov For example, the aerobic biodegradation of nonylphenol in river sediment has been shown to occur within days, sometimes with the formation of intermediate metabolites like nitro-nonylphenol. core.ac.uk

Anaerobic biodegradation of nonylphenols is also possible, particularly under nitrate- or sulfate-reducing conditions. researchgate.net Different bacterial communities are involved in aerobic versus anaerobic degradation. For instance, Proteobacteria and Bacteroidetes have been identified as dominant phyla in the anaerobic degradation of nonylphenol in river sediments. researchgate.net

Fungi, particularly white-rot fungi, are also effective in degrading chlorinated phenols. nih.govamu.edu.pl These fungi secrete extracellular enzymes that can break down complex organic molecules. dokumen.pub For example, Trichoderma longibraciatum has been shown to tolerate and degrade 2,6-dichlorophenol. nih.gov

The microbial degradation of dichloro-nonylphenols is facilitated by a variety of enzymes that catalyze specific reactions. redalyc.orgresearchgate.net The initial steps in the degradation of phenolic compounds often involve enzymes that modify the aromatic ring, making it more susceptible to cleavage.

Key Enzymes and Mechanisms:

Monooxygenases and Dioxygenases: The first step in the aerobic degradation of many aromatic compounds is hydroxylation, catalyzed by monooxygenases or dioxygenases. mdpi.com These enzymes introduce one or two hydroxyl groups onto the aromatic ring, respectively. For instance, phenol hydroxylase can hydroxylate the aromatic ring at the ortho position. nih.gov This leads to the formation of catecholic intermediates. mdpi.com

Ring-Cleavage Dioxygenases: Following hydroxylation, the aromatic ring is cleaved by ring-cleavage dioxygenases. mdpi.com This can occur through either ortho or meta cleavage pathways, depending on the enzyme and the substrate. mdpi.com

Laccases and Peroxidases: Fungi, especially white-rot fungi, utilize extracellular enzymes like laccases and manganese peroxidases to degrade a wide range of phenolic compounds. amu.edu.plnih.gov Laccases are multi-copper oxidases that can oxidize phenols, while peroxidases require hydrogen peroxide for their catalytic activity. The involvement of laccase has been linked to the degradation of nonylphenol and 2,4-dichlorophenol by the fungus Thielavia sp. HJ22. nih.gov

Dehalogenases: In the case of chlorinated phenols, the removal of chlorine atoms is a crucial step. This can be catalyzed by dehalogenases, which can act on the aromatic ring either before or after ring cleavage.

Cytochrome P450 Monooxygenases: These enzymes are also involved in the degradation of phenolic xenobiotics. nih.gov Their participation has been noted in the elimination of 2,4-dichlorophenol. nih.gov

Hydrolytic Enzymes (Hydrolases): These enzymes catalyze the cleavage of chemical bonds by the addition of water. researchgate.net In the context of pesticide degradation, hydrolases like phosphotriesterases and carboxylesterases play a significant role. redalyc.orgresearchgate.netnih.gov While less central to the degradation of the phenol ring itself, they can be involved in the breakdown of more complex molecules containing ester or amide linkages.

The proposed degradation pathway for a related compound, 2,6-dichlorophenol, by the fungus Trichoderma longibraciatum involves an initial attack by hydroxyl radicals, leading to the release of chloride ions and the formation of various intermediates, ultimately resulting in ring cleavage and the formation of acids like succinic acid. nih.gov

The following table provides an overview of enzymes involved in the degradation of related phenolic compounds.

| Enzyme Class | Specific Enzyme(s) | Substrate(s) | Role in Degradation |

| Oxidoreductases | Laccase, Manganese Peroxidase | Nonylphenol, 2,4-Dichlorophenol | Oxidation of the phenolic ring. amu.edu.plnih.gov |

| Oxidoreductases | Cytochrome P450 Monooxygenases | 2,4-Dichlorophenol | Elimination of the pollutant. nih.gov |

| Oxidoreductases | Phenol Hydroxylase | Phenols | Ortho-hydroxylation of the aromatic ring. nih.gov |

| Oxidoreductases | Catechol Dioxygenases | Catechols | Cleavage of the aromatic ring. nih.govmdpi.com |

| Hydrolases | Dehalogenases | Chlorinated aromatic compounds | Removal of chlorine atoms. |

Identification and Characterization of Microbial Consortia and Strains

The biodegradation of chlorinated phenolic compounds, including those structurally related to Phenol, 2,6-dichloro-4-nonyl-, is a subject of ongoing research. While specific microbial consortia and strains capable of degrading this exact compound are not extensively documented in scientific literature, studies on similar molecules provide significant insights into the types of microorganisms that could be involved in its transformation.

Microbial consortia, often sourced from contaminated soils and sewage sludge, have demonstrated a greater efficiency in degrading complex organic pollutants compared to single strains. mdpi.com This enhanced capability is attributed to the synergistic metabolic activities within the consortium, where different microbial species carry out complementary degradation steps. mdpi.comfrontiersin.org For instance, a microbial consortium designated L1, enriched from contaminated soil, was able to degrade 98.04% of 100 mg L⁻¹ chlorimuron-ethyl, a structurally complex herbicide, within six days. frontiersin.org Analysis of such consortia often reveals a diverse community dominated by genera such as Methyloversatilis, Starkeya, and Pseudoxanthomonas. frontiersin.org

With respect to nonylphenols, bacterial strains belonging to the genera Sphingomonas, Pseudomonas, and Bacillus have been frequently identified as effective degraders. csic.esnih.govmdpi.com For example, Sphingomonas sp. strain TTNP3 has been isolated and shown to grow on branched nonylphenol. nih.gov Similarly, Bacillus safensis CN12, Shewanella putrefaciens CN17, and Alcaligenes faecalis CN8, all isolated from sewage sludge, have demonstrated high degradation rates for 4-n-nonylphenol. csic.es The degradation of chlorinated phenols has also been studied, with various bacterial strains capable of utilizing them as a carbon source. For example, soil bacteria have been shown to degrade 2,4-dichlorophenoxyacetic acid (2,4-D). frontiersin.org

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of phenolic compounds due to their non-specific extracellular ligninolytic enzymes. nih.gov While bacterial degradation of long-chain branched alkylphenols often involves aromatic ring hydroxylation, fungi may employ alkyl chain oxidation and the formation of phenolic polymers. nih.gov

The following table summarizes microbial strains and consortia that have been identified as capable of degrading related phenolic compounds, suggesting their potential role in the transformation of Phenol, 2,6-dichloro-4-nonyl-.

| Microbial Strain/Consortium | Degraded Compound(s) | Key Findings |

| Sphingomonas sp. TTNP3 | Branched Nonylphenol | Capable of growth using nonylphenol as the sole carbon and energy source. nih.gov |

| Bacillus safensis CN12 | 4-n-Nonylphenol | Achieved 100% degradation of 10 mg L⁻¹ 4-n-NP. csic.es |

| Shewanella putrefaciens CN17 | 4-n-Nonylphenol | Degraded 75% of 10 mg L⁻¹ 4-n-NP. csic.es |

| Alcaligenes faecalis CN8 | 4-n-Nonylphenol | Degraded 74% of 10 mg L⁻¹ 4-n-NP. csic.es |

| Dehalococcoides mccartyi strain CBDB1 | Halogenated phenols, anilines, etc. | Transforms a wide range of halogenated aromatic compounds. acs.org |

| Microbial Consortium L1 | Chlorimuron-ethyl | Degraded 98.04% of 100 mg L⁻¹ of the herbicide. frontiersin.org |

Metabolite Identification and Elucidation of Degradation Intermediates

The elucidation of degradation pathways and the identification of metabolic intermediates are crucial for understanding the complete bioremediation process of a xenobiotic compound. For Phenol, 2,6-dichloro-4-nonyl-, specific metabolic pathways have not been detailed in the available literature. However, by examining the degradation of analogous compounds, including nonylphenols and chlorinated phenols, we can infer potential transformation products.

The degradation of nonylphenol polyethoxylates (NPEOs) is known to produce more persistent and toxic metabolites, such as nonylphenol (NP) and short-chain nonylphenol ethoxylates. nih.gov Further degradation of nonylphenol can proceed through various pathways. Aerobic degradation of nonylphenol by Sphingomonas species is suggested to occur via an unusual ipso-hydroxylation, where the alkyl group is substituted by a hydroxyl group. nih.govnih.gov Another proposed pathway for NP degradation involves the fission of the phenol ring. nih.gov In some cases, the formation of nitro-nonylphenol has been observed during the aerobic biodegradation of nonylphenol in sediments. nih.gov

The biodegradation of chlorinated phenols often involves initial hydroxylation of the aromatic ring, followed by ring cleavage. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by soil bacteria proceeds through the formation of 2,4-dichlorophenol, which is then further metabolized. frontiersin.org In the context of chlorinated nonylphenols, it has been noted that halogenated derivatives can be formed during disinfection processes in wastewater treatment plants. osaka-u.ac.jp

Photodegradation studies of nonylphenol have identified several intermediate products, including 4-nonylcatechol, nonanol, nonanal, and nonanoic acid, suggesting that both the aromatic ring and the alkyl chain are subject to transformation. sioc-journal.cn The presence of chlorine can lead to the formation of chlorinated byproducts. sioc-journal.cn

Based on the degradation of similar compounds, potential degradation intermediates for Phenol, 2,6-dichloro-4-nonyl- could include hydroxylated and dechlorinated derivatives, as well as products of aromatic ring cleavage. The following table summarizes identified metabolites from the degradation of related compounds.

| Parent Compound | Degradation Process | Identified Metabolites/Intermediates |

| Nonylphenol Polyethoxylates | Biodegradation | Nonylphenol, Short-chain nonylphenol ethoxylates. nih.gov |

| Nonylphenol | Aerobic Biodegradation | Nitro-nonylphenol. nih.gov |

| Nonylphenol | Photodegradation | 4-Nonylcatechol, Nonanol, Nonanal, Nonoic acid. sioc-journal.cn |

| 2,4-Dichlorophenoxyacetic acid | Biodegradation | 2,4-Dichlorophenol. frontiersin.org |

Environmental Fate Modeling and Predictive Ecotransport Studies

Environmental fate models are essential tools for predicting the transport, distribution, and persistence of chemical compounds in the environment. researchgate.netmdpi.com For a compound like Phenol, 2,6-dichloro-4-nonyl-, which has limited empirical data, these models can provide valuable estimates of its environmental behavior.

Fugacity models, a type of multimedia environmental model, can predict the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. nih.gov For phenolic compounds, it has been shown that when released to water, the majority is expected to remain in the water compartment. nih.gov The transport of chlorinated organic compounds in groundwater can be described by mathematical models that consider processes like advection, dispersion, sorption, and biodegradation. researchgate.netkyushu-u.ac.jp

The sorption of organic contaminants to soil and sediment is a key process influencing their mobility. mdpi.com For hydrophobic compounds like nonylphenols, sorption to organic matter is a significant factor. mdpi.com The octanol-water partition coefficient (Kow) is a critical parameter used in models to predict this partitioning behavior. pdx.edu For ionizable compounds like phenols, the pH of the environment will significantly affect their speciation and, consequently, their partitioning and transport. pdx.edu

Predictive models for the transport of organic pollutants in various media are continuously being developed. nih.gov For instance, quantitative structure-property relationship (QSPR) models can be used to estimate the microplastic/water partition coefficient for various organic pollutants, indicating that hydrophobic interactions are a primary adsorption mechanism. nih.gov

While specific ecotransport studies for Phenol, 2,6-dichloro-4-nonyl- are not available, models developed for other chlorinated organic compounds and halogenated phenols can be adapted to estimate its environmental distribution. acs.orgkyushu-u.ac.jpnih.gov These models would require input parameters such as the compound's water solubility, vapor pressure, and octanol-water partition coefficient. The accuracy of these predictions is contingent on the quality of the input data and the assumptions made within the model. rsc.org

The following table outlines key parameters and models relevant to predicting the environmental fate of Phenol, 2,6-dichloro-4-nonyl-.

| Modeling Aspect | Relevant Parameters/Models | Significance |

| Multimedia Partitioning | Fugacity Models, Octanol-Water Partition Coefficient (Kow) | Predicts distribution in air, water, soil, and sediment. nih.gov |

| Groundwater Transport | Advection-Dispersion-Sorption-Biodegradation Models | Simulates movement and degradation in subsurface environments. researchgate.netkyushu-u.ac.jp |

| Sorption Behavior | Soil Organic Carbon Content, pH | Influences the mobility and bioavailability of the compound. mdpi.compdx.edu |

| Atmospheric Fate | Reaction with Hydroxyl Radicals | Determines the persistence and long-range transport potential in the atmosphere. rsc.org |

Ecotoxicological Mechanisms of Phenol, 2,6 Dichloro 4 Nonyl on Non Human Biota

Mechanistic Investigations of Biological Interactions in Aquatic Ecosystems (e.g., fish, algae)

The introduction of chlorinated nonylphenols into aquatic ecosystems can initiate a cascade of disruptive biological interactions. The nonylphenol (NP) moiety is a known endocrine-disrupting compound (EDC), capable of interfering with the hormonal systems of aquatic organisms. cabidigitallibrary.orgresearchgate.net

Impact on Fish:

Endocrine Disruption: Nonylphenols are recognized for their ability to mimic estrogen. ccme.ca This can lead to the feminization of male fish, evidenced by the production of vitellogenin, a female-specific egg yolk protein, in male fish exposed to NP. nih.gov Such hormonal interference can result in altered sex ratios, decreased male fertility, and reduced hatching rates, ultimately impacting fish populations. cabidigitallibrary.org

Bioaccumulation: Due to their lipophilic nature, nonylphenols tend to bioaccumulate in the fatty tissues of fish. nih.gov The presence of chlorine atoms on the phenol (B47542) ring is expected to increase this lipophilicity, potentially leading to higher bioaccumulation of 2,6-dichloro-4-nonylphenol. Concentrations of NP in fish have been found to be as high as 110 μg/kg, often linked to wastewater discharges. nih.gov

Haematological and Biochemical Alterations: Exposure to NP has been shown to cause changes in blood parameters in fish like Clarias gariepinus, including anemia and increased white blood cell counts. cabidigitallibrary.orgfisheriesjournal.com It can also lead to a reduction in serum protein and an increase in bilirubin, indicating stress and potential liver damage. cabidigitallibrary.org

Impact on Algae:

Bioaccumulation at the Base of the Food Chain: Microalgae are capable of significantly bioconcentrating NP from the water. nih.gov For instance, Isochrysis galbana can bioconcentrate NP by a factor of 6,940, with a substantial portion accumulated intracellularly within an hour. nih.gov This high accumulation at the primary producer level introduces the contaminant into the aquatic food web.

Growth Inhibition: While some organisms might show altered growth patterns, high concentrations of nonylphenols can be toxic to algae. The green algae Selenastrum capricornutum experiences growth reduction at NP concentrations as low as 190.0 µg·L-1. ccme.ca

The combination of endocrine disruption, bioaccumulation, and direct toxicity highlights the potential for significant adverse effects of compounds like Phenol, 2,6-dichloro-4-nonyl- on the health of aquatic ecosystems.

Cellular and Subcellular Responses in Model Organisms to Dichloro-nonylphenol Exposure

At the cellular level, the components of dichloro-nonylphenol elicit a range of toxic responses. The mechanisms involve disruption of cellular homeostasis, induction of cell death, and interference with key enzymatic pathways.

Induction of Apoptosis: Nonylphenol has been observed to induce apoptosis (programmed cell death) in the erythrocytes of the fish Clarias gariepinus. cabidigitallibrary.org It has also been shown to cause DNA breaks in bovine sperm cells, which can trigger apoptosis and adversely affect fertility. fisheriesjournal.com

Alteration of Enzyme Activity: A significant subcellular effect of NP is the modulation of metabolic enzymes. In zebrafish, exposure to NP through their diet resulted in lower levels of cytochrome P450 activity. nih.gov Cytochrome P450 enzymes are crucial for detoxification and steroid metabolism; their inhibition can impair an organism's ability to process xenobiotics and maintain hormonal balance.

Oxidative Stress: The presence of chlorophenols can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within cells. This can damage cellular components like lipids, proteins, and DNA. While not directly detailed for the specific compound in the search results, this is a common mechanism for chlorinated phenolic compounds.

Neurotoxicity: Studies on related compounds have reported deleterious effects on the central nervous system and neuroendocrine functions. fisheriesjournal.com For example, 4-nonylphenol (B119669) has been shown to inhibit acetylcholinesterase (AChE) activity in mussels, which can disrupt nerve signal transmission. fisheriesjournal.com

These cellular and subcellular disruptions underscore the potential for dichloro-nonylphenol to cause systemic toxicity in exposed organisms, affecting everything from metabolism and genetic integrity to neurological function.

Comparative Analysis of Structure-Ecotoxicity Relationships among Dichloro-nonylphenol Isomers and Analogues

The ecotoxicity of a compound like Phenol, 2,6-dichloro-4-nonyl- is intrinsically linked to its molecular structure. The arrangement of the nonyl side chain, as well as the position and number of chlorine atoms on the phenol ring, dictates its environmental behavior and biological activity.

Influence of the Nonyl Side Chain:

Isomer-Specific Toxicity and Biodegradability: Technical nonylphenol is a complex mixture of over 100 isomers, each with a different branched nonyl group. nih.gov Studies have shown that the structure of this side chain significantly influences both biodegradability and estrogenicity. nih.govnih.gov

Isomers with more complex branching (e.g., a larger side carbon-chain branch or more branches) tend to have lower biodegradability. nih.gov Conversely, a longer, less branched nonyl chain can result in higher biodegradability. nih.gov

The estrogenic activity also varies among isomers. The most potent estrogenic isomer of nonylphenol can be 2 to 4 times more active than the technical mixture. nih.govresearchgate.net Isomers with α-dimethyl and α-ethyl-α-methyl substituents have shown higher degradation rates compared to those with α-methyl-α-propyl structures. mdpi.com

Influence of Chlorine Substitution:

Increased Persistence and Toxicity: The addition of chlorine atoms to the phenol ring generally increases the compound's stability and resistance to degradation. Polychlorinated phenols are known to be more recalcitrant to bacterial degradation than monochlorinated phenols. nih.gov This suggests that 2,6-dichloro-4-nonylphenol would be more persistent in the environment than 4-nonylphenol.

Altered Receptor Interaction: Chlorination can affect how the molecule interacts with biological receptors. A comparative study of nonylphenol ethoxylate (NPEO) and its raw material 4-n-nonylphenol (4-n-NP) showed they acted as antagonists of multiple nuclear receptors, including estrogen, androgen, and thyroid hormone receptors. nih.gov The presence of chlorine atoms in the 2 and 6 positions would further alter the molecule's shape and electronic properties, likely modifying its binding affinity and potency as an endocrine disruptor.

This structure-ecotoxicity relationship is critical for predicting the environmental fate and risk of specific isomers and analogues of chlorinated nonylphenols.

Development and Evaluation of Bioremediation Approaches for Dichloro-nonylphenol Contamination

Bioremediation offers an environmentally sound approach to breaking down persistent organic pollutants like chlorinated nonylphenols into less harmful substances. This process relies on the metabolic capabilities of microorganisms, including fungi and bacteria.

Fungal Bioremediation:

Ligninolytic Fungi: White-rot fungi such as Phanerochaete chrysosporium and species from the genus Trametes are effective degraders of chlorinated aromatic compounds. nih.gov They produce powerful extracellular ligninolytic enzymes like laccases and peroxidases.

The ascomycetous fungus Thielavia sp. HJ22 has demonstrated high efficiency in removing nonylphenol and 2,4-dichlorophenol (B122985). nih.govresearchgate.net This strain utilizes laccase and cytochrome P450 monooxygenases to hydroxylate and oxidize the pollutants, breaking them down into less toxic intermediates. nih.gov Another fungus, Trichoderma longibraciatum, has been shown to tolerate and degrade high concentrations of 2,6-dichlorophenol (B41786). nih.gov

Bacterial Bioremediation:

Specialized Degradation Pathways: Certain bacterial strains have evolved specific pathways to metabolize alkylphenols and chlorophenols. For example, Sphingomonas strains utilize an ipso-hydroxylation pathway to remove the nonyl chain from nonylphenol. nih.gov

For dichlorophenols, bacteria like Pseudomonas sp. and Rhodococcus opacus can use them as a sole carbon source. nih.govthescipub.com The degradation of 2,4-DCP often proceeds through the formation of 3,5-dichlorocatechol, which is then further broken down via ring cleavage. nih.gov

Mixed Microbial Cultures: In some cases, a consortium of different microbial species is more effective than a single strain. A mixed culture of Pseudomonas sp. and Arthrobacter sp. was able to degrade a mixture of 2,4,6-trichlorophenol (B30397), 4-chlorophenol, and phenol through cooperative activity. researchgate.net

Bioremediation Processes:

Sequencing Batch Reactors (SBR): Bioreactors, such as SBRs operated under combined anaerobic-aerobic conditions, have proven effective for degrading chlorinated phenols like 2,4,6-trichlorophenol with high removal efficiency. frontiersin.org

Immobilization: Immobilizing microbial cells, for instance in calcium alginate, can accelerate the degradation rate and allow for the reuse of the biomass in semi-continuous treatment processes. researchgate.net

The evaluation of these bioremediation strategies involves identifying the intermediate metabolites to propose a degradation pathway and using bioindicators, such as the bacterium Aliivibrio fischeri, to confirm a reduction in the toxicity of the treated effluent. nih.gov

Interactive Data Tables

Table 1: Ecotoxicological Effects of Nonylphenol (NP) on Aquatic Organisms

| Organism Group | Species | Observed Effect | NP Concentration | Reference |

|---|---|---|---|---|

| Fish | Clarias gariepinus | Induction of apoptosis in erythrocytes | Not Specified | cabidigitallibrary.org |

| Clarias gariepinus | Anemia, reduced serum protein | 250-750 µg/L | cabidigitallibrary.org | |

| Zebrafish (Danio rerio) | Increased vitellogenin, lower P450 activity | 171 µg/g in diet | nih.gov | |

| Algae | Selenastrum capricornutum | Growth reduction | 190 µg/L | ccme.ca |

| Isochrysis galbana | Bioconcentration (6940x) | 100 µg/L | nih.gov |

| Crustacean | Artemia fransiscana | Increased growth (fed NP-rich algae) | Not Applicable | nih.gov |

Table 2: Bioremediation of Nonylphenol (NP) and Dichlorophenols (DCP) by Microorganisms

| Microorganism | Pollutant(s) | Removal Efficiency / Rate | Key Enzymes/Pathways | Reference |

|---|---|---|---|---|

| Fungus | Thielavia sp. HJ22 | 95% NP, 80% 2,4-DCP (in 8h) | Laccase, Cytochrome P450 | nih.gov |

| Fungus | Trichoderma longibraciatum | Degradation of 2,6-DCP | Not Specified | nih.gov |

| Bacteria | Sphingomonas sp. | Degradation of NP | ipso-hydroxylation | nih.gov |

| Bacteria | Pseudomonas sp. | Degradation of 2,4-DCP | 2,4-DCP-hydroxylase | nih.gov |

| Bacteria | Mixed Culture (Pseudomonas sp., Arthrobacter sp.) | Degradation of TCP, 4-CP, Phenol mixture | Cooperative activity | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of Phenol, 2,6 Dichloro 4 Nonyl

Development of High-Resolution Chromatographic Techniques

High-resolution chromatography, particularly when coupled with mass spectrometry, forms the cornerstone of analytical strategies for Phenol (B47542), 2,6-dichloro-4-nonyl-. These techniques offer the necessary separation efficiency and detection sensitivity to isolate the target analyte from interfering substances and quantify it at environmentally relevant concentrations.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like chlorinated phenols. matec-conferences.org For trace analysis of Phenol, 2,6-dichloro-4-nonyl-, optimization of the entire analytical workflow, from sample preparation to GC-MS conditions, is critical.

Sample Preparation and Derivatization: Effective sample preparation is essential to extract the analyte from the sample matrix and concentrate it to detectable levels. Solid-phase extraction (SPE) is a common and efficient method for extracting phenolic compounds from aqueous samples. dphen1.com To improve the chromatographic behavior and sensitivity of phenolic compounds, a derivatization step is often employed. This process converts the polar hydroxyl group into a less polar ether or ester, which enhances volatility and reduces peak tailing. Reagents like diazomethane (B1218177) for methylation or acetic anhydride (B1165640) for acetylation are frequently used. epa.govnih.gov

GC-MS Parameters: The choice of a suitable capillary column is crucial for achieving good separation of the analyte from potential isomers and matrix components. matec-conferences.org A non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically effective. The mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode for trace quantification. nih.govgcms.cz The SIM mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte, thereby reducing background noise. nih.gov

Below is a table summarizing optimized GC-MS parameters for the analysis of chlorinated phenols.

| Parameter | Optimized Condition | Purpose |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. dphen1.com |

| GC Column | Fused-silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms) | Provides high resolution for separating complex mixtures. gcms.cz |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. dphen1.com |

| Oven Program | Temperature gradient (e.g., 80°C hold 1 min, ramp 7°C/min to 180°C, then 12°C/min to 240°C) | To achieve optimal separation of compounds with different volatilities. dphen1.com |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. helsinki.fi |

| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target compound quantification. nih.govnih.gov |

Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), has become an indispensable tool for analyzing polar and thermally labile compounds like phenols in complex environmental matrices such as wastewater and biological fluids. dphen1.comepa.gov LC-MS offers several advantages over GC-MS, including the elimination of the need for derivatization, which simplifies sample preparation and avoids potential artifacts. chromatographyonline.com

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation. pharmtech.com A C18 column is commonly employed, and the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. dphen1.com

Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization source for this application, typically operated in negative ion mode, which is highly sensitive for phenolic compounds due to the acidic nature of the hydroxyl group. helsinki.fi Tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). jasco-global.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process significantly reduces chemical noise and matrix interference.

The following table outlines typical LC-MS/MS parameters for the analysis of chlorinated phenols in environmental samples.

| Parameter | Typical Condition | Rationale |

| LC Column | C18 reversed-phase (e.g., 100 mm x 4.6 mm) | Standard for separating non-polar to moderately polar compounds. dphen1.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Provides efficient elution and separation of a range of phenolic compounds. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Highly effective for ionizing acidic compounds like phenols. helsinki.fi |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Offers superior selectivity and sensitivity for quantification in complex matrices. jasco-global.com |

| Precursor Ion (Q1) | [M-H]⁻ | The deprotonated molecular ion of the analyte. |

| Product Ion (Q3) | Characteristic fragment ion | A specific fragment resulting from the collision-induced dissociation of the precursor ion. |

Application of Advanced Spectroscopic Methods for Structural Characterization

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the unambiguous structural confirmation of Phenol, 2,6-dichloro-4-nonyl-. These methods provide detailed information about the molecular structure, which is crucial for identifying unknown compounds or confirming the identity of synthesized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule. For Phenol, 2,6-dichloro-4-nonyl-, ¹H NMR would provide information on the protons of the nonyl chain and the aromatic ring, while ¹³C NMR would identify all the unique carbon atoms, confirming the substitution pattern on the phenol ring. goums.ac.ir

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Phenol, 2,6-dichloro-4-nonyl- would show characteristic absorption bands for the O-H stretch of the phenol group, C-H stretches of the alkyl chain, C=C stretches of the aromatic ring, and C-Cl stretches. goums.ac.ir

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. helsinki.filcms.cz This is a powerful tool for confirming the molecular formula of Phenol, 2,6-dichloro-4-nonyl- and identifying its transformation products in environmental samples.

Validation of Analytical Methods for Environmental Monitoring and Research

To ensure that analytical data are reliable and fit for purpose, the developed methods must undergo rigorous validation. chromatographyonline.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended use. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. pom.go.id

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and expressed as percent recovery. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, expressed as the relative standard deviation (RSD). pom.go.id

The table below presents typical validation results for the analysis of phenolic compounds in water, demonstrating the performance of a validated method.

| Validation Parameter | Typical Performance Metric |

| Linearity (r²) | > 0.99 |

| LOD | 0.5 - 5 ng/L |

| LOQ | 1.5 - 15 ng/L |

| Accuracy (Recovery) | 85 - 115% researchgate.net |

| Precision (RSD) | < 15% researchgate.net |

Emerging Analytical Technologies for Dichloro-nonylphenol Detection

The field of analytical chemistry is continuously evolving, with new technologies offering enhanced capabilities for the detection of emerging contaminants like dichlorinated nonylphenols. mdpi.commdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm), which results in faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. pharmtech.com

High-Resolution Mass Spectrometry (HRMS): The coupling of chromatography with HRMS analyzers like Orbitrap or TOF-MS is a significant advancement. helsinki.fi HRMS enables not only the quantification of target compounds but also non-target screening to identify unknown transformation products or other related contaminants without the need for reference standards. lcms.cz

Advanced Sample Preparation: Techniques such as online solid-phase extraction (online SPE) automate the extraction and concentration process, reducing sample handling, minimizing contamination risks, and improving throughput. dphen1.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, is also being adapted for extracting a wide range of emerging contaminants from various matrices. mdpi.com

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry, IMS provides an additional dimension of separation based on the size, shape, and charge of the ions. This can help to resolve isomeric compounds that are difficult to separate by chromatography alone. mdpi.com

These emerging technologies are paving the way for more comprehensive and efficient monitoring of Phenol, 2,6-dichloro-4-nonyl- and other dichlorinated nonylphenols in the environment. mdpi.com

Quantitative Structure Activity Relationships Qsar and Structure Activity Relationships Sar of Dichloro Nonylphenols

Computational Modeling for Prediction of Molecular Activity and Interactions

Computational modeling is an essential tool for predicting the molecular activity of compounds like 2,6-dichloro-4-nonylphenol, providing insights into their potential interactions with biological targets such as proteins and receptors. These in silico methods are crucial for screening and prioritizing chemicals for further testing. mdpi.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For 2,6-dichloro-4-nonylphenol, docking studies could elucidate its potential to bind to targets like estrogen receptors, a known concern for other nonylphenol compounds. The model calculates a binding affinity or score, indicating the strength of the interaction.

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure of a molecule. researchgate.net This allows for the calculation of properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and bond dissociation energies. researchgate.net These computed properties serve as descriptors in QSAR models to predict reactivity and biological activity. researchgate.net

Machine Learning and Deep Learning: Advanced statistical methods, including artificial neural networks (ANN) and deep learning, are increasingly used to build complex QSAR models. mdpi.comresearchgate.net These models can identify non-linear relationships between a large set of molecular descriptors and a compound's activity, offering potentially more accurate predictions than traditional regression methods. researchgate.netfrontiersin.org

These computational models help to simulate and predict the behavior of dichlorononylphenols, reducing the need for extensive animal testing and accelerating the assessment of their biological and environmental impact. researchgate.net

Influence of Halogen Substituents on Electronic and Steric Properties

The presence and position of halogen substituents on the phenol (B47542) ring dramatically alter the molecule's electronic and steric properties, which in turn dictates its reactivity and interactions. In 2,6-dichloro-4-nonylphenol, the two chlorine atoms at the ortho positions (positions 2 and 6 relative to the hydroxyl group) exert significant influence.

Electronic Effects:

Inductive Effect: Chlorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring, making the hydroxyl group's proton more acidic. vanderbilt.eduquora.com The presence of two chlorine atoms amplifies this effect.

Resonance Effect: While halogens have a deactivating inductive effect, they also have a +R (resonance) effect due to their lone pairs of electrons, which can donate electron density to the ring. However, for chlorine, the inductive effect is significantly stronger than the resonance effect, leading to a net withdrawal of electron density. quora.com

Acidity: The strong electron-withdrawing nature of the two chlorine atoms stabilizes the phenoxide ion that forms after the loss of a proton (H+). quora.com This increased stability of the conjugate base makes 2,6-dichloro-4-nonylphenol a stronger acid compared to unsubstituted phenol or 4-nonylphenol (B119669). vanderbilt.edu

Steric Effects:

Steric Hindrance: The placement of chlorine atoms at the 2 and 6 positions creates steric hindrance around the hydroxyl group. This bulkiness can physically block or hinder the approach of other molecules, potentially reducing the rate of reactions involving the hydroxyl group or affecting how the molecule fits into a receptor's binding site.

The combination of these electronic and steric factors is critical in determining the compound's biological activity and environmental degradation pathways.

Impact of Nonyl Chain Isomerism and Length on Biological and Environmental Fate

The nine-carbon alkyl chain (nonyl group) at the para position is a defining feature of 4-nonylphenols. The specific structure of this chain, known as isomerism, has a profound impact on the molecule's properties and behavior. nih.gov

Isomerism and Biodegradability: Technical mixtures of nonylphenol consist of numerous branched isomers. aloki.hu Research consistently shows that the degree of branching in the nonyl chain is a critical factor in biodegradability. acs.orgnih.gov

Less Branched Isomers: Linear or less-branched nonyl chains are generally more susceptible to microbial degradation.

Highly Branched Isomers: Isomers with more complex branching, particularly at the alpha-carbon (the carbon atom attached to the phenol ring), are more resistant to degradation and are considered more persistent in the environment. acs.orgnih.gov This recalcitrance can lead to their enrichment in sediments and aquatic systems. nih.govacs.org

Isomerism and Biological Activity: The shape of the nonyl chain also influences how the molecule interacts with biological receptors. Studies on non-chlorinated nonylphenols have shown that certain branched isomers exhibit higher estrogenic activity than others. nih.govacs.org The specific geometry of the alkyl chain dictates how well the molecule can fit into and activate the ligand-binding pocket of the estrogen receptor.

Chain Length: While the focus is on the nonyl (C9) chain, variations in alkyl chain length are known to affect properties. Hydrophobicity, and thus the potential for bioaccumulation, generally increases with the length of the alkyl chain. The rate of biodegradation can also be influenced by chain length, with optimal degradation often occurring within a specific range. acs.org

For 2,6-dichloro-4-nonylphenol, it is expected that a more complex, branched nonyl group would lead to lower biodegradability and a higher potential for persistence, mirroring the behavior of its non-chlorinated counterparts. nih.gov

Molecular Descriptors and Predictive Models in Dichloro-nonylphenol Research

Predictive QSAR models rely on molecular descriptors—numerical values that represent the physicochemical, electronic, or structural properties of a molecule. nih.gov For a compound like 2,6-dichloro-4-nonylphenol, a range of descriptors would be calculated to build models that predict its biological activity or environmental fate. peercommunityjournal.orgescholarship.org

The development of a QSAR model involves establishing a mathematical relationship between these descriptors (independent variables) and an observed activity (dependent variable). nih.govmdpi.com

Key Molecular Descriptors for Substituted Phenols:

Hydrophobicity (Log K_ow or LogP): The octanol-water partition coefficient is a crucial descriptor for assessing a chemical's tendency to partition into fatty tissues (bioaccumulation). nih.gov The long nonyl chain would give 2,6-dichloro-4-nonylphenol a high Log K_ow value. nih.gov

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include:

pKa: The acid dissociation constant, which is directly influenced by the electron-withdrawing chlorine atoms. nih.gov

HOMO/LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals relate to the molecule's ability to donate or accept electrons, affecting its reactivity.

Topological Descriptors: These are numerical representations of molecular branching, size, and shape (e.g., molecular connectivity indices). nih.gov They are particularly useful for describing the isomerism of the nonyl chain.

Constitutional Descriptors: Simple counts of atoms, bonds, molecular weight, etc. nih.gov

The table below summarizes some of the key molecular descriptors and their relevance to predicting the activity and fate of 2,6-dichloro-4-nonylphenol.

| Descriptor Category | Example Descriptor | Relevance for 2,6-dichloro-4-nonylphenol |

| Hydrophobicity | Log K_ow (Octanol-Water Partition Coefficient) | Indicates potential for bioaccumulation due to the lipophilic nonyl chain. nih.gov |

| Electronic | pKa (Acid Dissociation Constant) | Quantifies the increased acidity of the hydroxyl group due to the two chlorine atoms. nih.gov |

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to act as an electron acceptor in chemical reactions. |

| Topological | Molecular Connectivity Index (e.g., Chi indices) | Describes the degree of branching in the nonyl chain, which correlates with biodegradability. nih.gov |

| Constitutional | Molecular Weight | A fundamental property used in many predictive models. |

| Physicochemical | Polar Surface Area (PSA) | Influences membrane permeability and transport properties. |

These descriptors serve as the quantitative inputs for building predictive models using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms. researchgate.netresearchgate.net Such models are essential for regulatory assessments and for designing chemicals with reduced environmental impact. nih.govresearchgate.net

Theoretical and Computational Chemistry of Phenol, 2,6 Dichloro 4 Nonyl

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of Phenol (B47542), 2,6-dichloro-4-nonyl-. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure with a high degree of accuracy. karazin.ua These studies can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict a variety of chemical properties.

Key aspects of the electronic structure that are often investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Mulliken charge distribution analysis is another valuable tool that provides insight into the partial atomic charges across the molecule. karazin.ua This information helps in understanding electrostatic interactions and predicting how the molecule will interact with other polar molecules and ions. For Phenol, 2,6-dichloro-4-nonyl-, these calculations can reveal the influence of the electron-withdrawing chlorine atoms and the electron-donating hydroxyl and nonyl groups on the aromatic ring.

Table 1: Calculated Electronic Properties of Phenol, 2,6-dichloro-4-nonyl- (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Detailed research findings from quantum chemical studies would provide a quantitative basis for understanding the reactivity of Phenol, 2,6-dichloro-4-nonyl-. For instance, the calculated electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, guiding the prediction of its behavior in chemical reactions.

Conformational Analysis and Dynamics Simulations of Dichloro-nonylphenols

The nonyl group in Phenol, 2,6-dichloro-4-nonyl- introduces significant conformational flexibility. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule, known as conformers, and to determine their relative energies. This is crucial for understanding how the molecule's shape influences its physical and biological properties.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of conformational changes, molecular flexibility, and intermolecular interactions. These simulations can reveal how the long nonyl chain folds and moves, and how these motions are affected by the substituted phenol ring and the surrounding environment.

Anharmonic conformational analysis can be employed to investigate rare but functionally important conformational events that may not be captured by standard analysis methods. This approach helps in building a more complete picture of the molecule's dynamic landscape.

Table 2: Relative Energies of Stable Conformers of Phenol, 2,6-dichloro-4-nonyl- (Hypothetical Data)

| Conformer | Dihedral Angle (C-C-C-C of nonyl chain) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 180° (anti) | 0.0 |

| 2 | 60° (gauche) | 0.9 |

The findings from these simulations can provide insights into the shape and flexibility of dichloro-nonylphenols, which are important for understanding their interactions with other molecules and their behavior in different environments.

Computational Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Quantum chemical methods can be used to calculate the spectroscopic signatures of Phenol, 2,6-dichloro-4-nonyl-, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The prediction of vibrational frequencies in an IR spectrum is a common application of DFT calculations. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific spectral features to particular molecular vibrations.

Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of NMR spectra. These calculations provide a powerful tool for structure elucidation and for understanding the electronic environment of the different nuclei in the molecule.

Table 3: Predicted Vibrational Frequencies for Phenol, 2,6-dichloro-4-nonyl- (Hypothetical Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Hydroxyl | 3650 |

| C-H stretch (aromatic) | Phenyl ring | 3100 |

| C-H stretch (aliphatic) | Nonyl chain | 2950 |

| C=C stretch | Phenyl ring | 1600 |

The ability to accurately predict spectroscopic signatures is invaluable for identifying and characterizing novel compounds and for understanding the relationship between molecular structure and spectroscopic properties.

Development of Force Fields for Molecular Simulations of Dichloro-nonylphenol Systems

Molecular simulations, particularly for large systems or long timescales, rely on force fields to describe the potential energy of the system as a function of its atomic coordinates. usc.edu A force field is a set of parameters and equations that define the interactions between atoms. usc.edu While general-purpose force fields are available, the development of a specific force field for dichloro-nonylphenol systems would significantly improve the accuracy of simulations. nih.gov

The development of a force field involves several steps. First, the functional forms for the different types of interactions (bond stretching, angle bending, torsional rotations, and non-bonded interactions) are chosen. Then, the parameters for these functions are determined. This parameterization is often done by fitting the force field to high-level quantum mechanical calculations and available experimental data, such as crystal structures and thermodynamic properties. nih.gov

For Phenol, 2,6-dichloro-4-nonyl-, a key challenge would be to accurately model the torsional potentials of the flexible nonyl chain and the interactions between the chlorinated aromatic ring and other molecules.

Table 4: Example of Force Field Parameters for Phenol, 2,6-dichloro-4-nonyl- (Hypothetical Data)

| Interaction Type | Atoms | Parameter | Value |

|---|---|---|---|

| Bond Stretch | C-C (nonyl) | k_b (kcal/mol/Ų) | 310 |

| Angle Bend | C-C-C (nonyl) | k_θ (kcal/mol/rad²) | 50 |

| Torsion | C-C-C-C (nonyl) | V_n (kcal/mol) | 0.15 |

A well-parameterized force field is essential for conducting reliable molecular simulations to study the behavior of dichloro-nonylphenol systems in various environments, such as in biological membranes or in solution.

Emerging Research Avenues and Future Perspectives for Phenol, 2,6 Dichloro 4 Nonyl

Role as a Chemical Intermediate in Advanced Organic Synthesis

While direct applications of Phenol (B47542), 2,6-dichloro-4-nonyl- are not yet widely documented, its structural features—a substituted phenolic ring with both chlorine and a nonyl group—suggest significant potential as a chemical intermediate in advanced organic synthesis. The presence of reactive sites on the aromatic ring allows for a variety of chemical modifications, making it a versatile building block for more complex molecules.

Drawing parallels from similar chlorinated phenolic compounds, such as 2,6-dichloro-4-nitrophenol, which serves as a crucial intermediate in the synthesis of pesticides like Hexaflumuron, it is plausible that Phenol, 2,6-dichloro-4-nonyl- could be a precursor for novel agrochemicals. nbinno.comgoogle.com The lipophilic nonyl group could enhance the efficacy and environmental persistence of such potential pesticides.

Furthermore, the synthesis of 2,6-dichloro-4-aminophenol from 2,6-dichlorophenol (B41786) involves nitration and subsequent reduction, highlighting a common pathway for functionalizing dichlorophenols. google.comguidechem.com A similar strategic approach could be employed to modify Phenol, 2,6-dichloro-4-nonyl- to create a diverse range of derivatives with tailored properties for applications in pharmaceuticals and specialty chemicals. The synthesis of related diphenylamine (B1679370) structures also points to the potential for creating more complex linked aromatic systems. google.com

Table 1: Potential Synthetic Pathways and Derivatives of Phenol, 2,6-dichloro-4-nonyl-

| Starting Material | Potential Reaction | Intermediate/Product | Potential Application Area |

| 2,6-dichlorophenol | Nitration, Reduction | 2,6-dichloro-4-aminophenol | Agrochemicals, Dyes |

| Phenol, 2,6-dichloro-4-nonyl- | Nitration | 2,6-dichloro-4-nonyl-x-nitrophenol | Precursor for further functionalization |

| Phenol, 2,6-dichloro-4-nonyl- | Etherification | Alkoxy-2,6-dichloro-4-nonylbenzene | Pharmaceuticals, Functional Materials |

| Phenol, 2,6-dichloro-4-nonyl- | Esterification | Acyl-oxy-2,6-dichloro-4-nonylbenzene | Polymers, Plasticizers |

Potential Utility in Functional Materials Science or Chemical Engineering Processes

The unique combination of a rigid aromatic core, halogen substituents, and a flexible alkyl chain in Phenol, 2,6-dichloro-4-nonyl- suggests its potential utility in the development of functional materials. The dichloro-substitution can enhance thermal stability and flame retardancy, properties that are highly sought after in polymer science. The nonyl group, on the other hand, can act as an internal plasticizer, imparting flexibility and modifying the solubility of the resulting materials.

These characteristics make it a candidate for incorporation into various polymer backbones, such as polyesters, polycarbonates, or epoxy resins, to create materials with tailored mechanical and thermal properties. For instance, its integration could lead to the development of specialized coatings, adhesives, or engineering plastics with enhanced performance characteristics. The synthesis of nonylphenol-based resins is a well-established industrial process, and a similar approach could be adapted for its dichlorinated analogue.

In chemical engineering, Phenol, 2,6-dichloro-4-nonyl- could find applications as a process chemical. Its surfactant-like properties, stemming from the hydrophilic phenolic head and the hydrophobic nonyl tail, suggest its potential use as an emulsifier, dispersant, or wetting agent in various industrial formulations. Further research into its interfacial properties is warranted to explore these potential applications fully.

Integration of Systems Biology and -Omics Approaches in Environmental Research

The environmental fate and toxicological profile of Phenol, 2,6-dichloro-4-nonyl- are largely unknown. Given the concerns surrounding its parent compound, nonylphenol, as an endocrine disruptor, it is imperative to investigate the biological effects of its chlorinated derivatives. researchgate.netnih.gov Systems biology, which integrates various "-omics" technologies, offers a powerful framework for a comprehensive assessment. nih.gov

-omics approaches such as transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular responses of organisms exposed to Phenol, 2,6-dichloro-4-nonyl-. researchgate.netnih.govmdpi.com For example, transcriptomic analysis can identify changes in gene expression patterns in response to exposure, revealing the cellular pathways that are affected. Proteomics can then validate these findings at the protein level, while metabolomics can identify alterations in the metabolic profile of the organism, providing insights into the functional consequences of exposure.

These integrated approaches can help in:

Identifying biomarkers of exposure and effect.

Elucidating the mechanisms of toxicity.

Assessing the potential for endocrine disruption.

Understanding the biotransformation and degradation pathways of the compound in various organisms.

Computational systems biology can further be used to model the interactions of Phenol, 2,6-dichloro-4-nonyl- with biological networks and predict potential adverse outcomes. nih.gov Such studies are crucial for a thorough environmental risk assessment and for the development of effective bioremediation strategies. researchgate.net

Table 2: Application of -Omics Technologies in the Study of Phenol, 2,6-dichloro-4-nonyl-

| -Omics Technology | Research Question | Potential Outcome |

| Transcriptomics | How does exposure to the compound alter gene expression? | Identification of responsive genes and affected cellular pathways. |

| Proteomics | What are the changes in protein abundance and modification following exposure? | Validation of transcriptomic data and identification of protein biomarkers. |

| Metabolomics | How does the compound affect the metabolic profile of an organism? | Understanding of metabolic disruptions and identification of key metabolite changes. |

| Genomics | Are there genetic predispositions to susceptibility to the compound's effects? | Identification of sensitive populations and genetic markers of susceptibility. |

Interdisciplinary Research Frameworks and Collaborative Opportunities

The multifaceted nature of the research required for Phenol, 2,6-dichloro-4-nonyl- necessitates a highly interdisciplinary approach. Collaborative efforts between synthetic chemists, materials scientists, toxicologists, environmental scientists, and computational biologists will be essential to fully characterize this compound and explore its potential.

Future research frameworks should foster collaboration to bridge the gap between fundamental chemical research and applied environmental and materials science. Key areas for collaborative research include:

Green Synthesis and Catalysis: Developing environmentally benign and efficient methods for the synthesis of Phenol, 2,6-dichloro-4-nonyl- and its derivatives.

Structure-Property Relationships: Systematically investigating how modifications to the chemical structure of Phenol, 2,6-dichloro-4-nonyl- influence its material properties and biological activity.

Environmental Fate and Transport Modeling: Combining experimental data with computational models to predict the distribution and persistence of the compound in different environmental compartments.

Toxicology and Risk Assessment: Integrating -omics data with traditional toxicological studies to conduct a comprehensive risk assessment for human health and the environment.

Such collaborative initiatives, potentially funded through joint industry-academic partnerships or governmental grants focused on emerging contaminants and sustainable chemistry, will be pivotal in advancing our understanding of Phenol, 2,6-dichloro-4-nonyl- and guiding its responsible development and use.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural and chemical properties of 2,6-dichloro-4-nonylphenol?

- Methodological Answer :